molecular formula C15H15N3O3 B2469476 N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide CAS No. 439111-73-6

N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide

Cat. No.: B2469476
CAS No.: 439111-73-6
M. Wt: 285.303
InChI Key: CWNCYLNAOOHTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a synthetic organic compound featuring a pyridazine core substituted with a phenyl group at the 1-position and a keto group at the 6-position. The pyridazinyloxy moiety is linked via an acetamide bridge to an allyl group. The allyl group may enhance reactivity or serve as a functional handle for further derivatization, while the acetamide linkage could facilitate hydrogen bonding with biological targets. Structural determination of such compounds often relies on X-ray crystallography, with tools like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name

2-(6-oxo-1-phenylpyridazin-3-yl)oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-10-16-13(19)11-21-14-8-9-15(20)18(17-14)12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNCYLNAOOHTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under reflux conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the pyridazinone core in the presence of a base.

    Allylation: The allyl group is introduced through an allylation reaction, where an allyl halide reacts with the intermediate compound in the presence of a strong base such as sodium hydride.

    Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Pyridazinone Derivatives: The 6-oxo-1-phenylpyridazinyl group is a conserved pharmacophore in PDE4 inhibitors and anticancer agents, suggesting shared mechanisms of action .
  • Crystallographic Analysis : SHELX-based refinement has been critical in resolving the conformations of similar acetamide derivatives, highlighting the importance of accurate structural data for SAR studies .
  • Hydrogen-Bonding Networks : Compounds with fewer steric hindrances (e.g., the parent compound) may form more robust crystalline lattices, influencing solubility and formulation .

Biological Activity

N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazine ring, which is known for its diverse biological activities. The molecular formula is C14H14N2O3C_{14}H_{14}N_{2}O_{3}, and it has a molecular weight of 258.27 g/mol.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including enzyme inhibition and receptor modulation. The pyridazine moiety may interact with biological targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related compounds. For instance, derivatives of pyridazine have shown significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The compound's effectiveness appears to be linked to its ability to induce apoptosis and inhibit cell cycle progression.

Neuroprotective Effects

Research has indicated potential neuroprotective effects associated with similar compounds. These effects are hypothesized to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridazine derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it significantly reduced cell viability in MCF7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies demonstrated that the compound induced apoptosis via the intrinsic pathway, characterized by increased expression of pro-apoptotic proteins.

Data Tables

Biological Activity Effect Concentration (µg/mL) Reference
Antimicrobial (S. aureus)Inhibition32
Antimicrobial (E. coli)Inhibition32
Anticancer (MCF7 cells)Cell Viability Reduction15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.